N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide
CAS No.: 71676-00-1
Cat. No.: VC21352981
Molecular Formula: C16H25N3O4S
Molecular Weight: 355.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71676-00-1 |
---|---|
Molecular Formula | C16H25N3O4S |
Molecular Weight | 355.5 g/mol |
IUPAC Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide |
Standard InChI | InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20) |
Standard InChI Key | SZQIUFIQZCNHHN-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C |
Canonical SMILES | CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Primary Identification
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide is a specific chemical entity with distinct identifiers in various chemical databases. The compound is primarily cataloged in PubChem with CID 3054716, indicating its recognition as a unique chemical structure within this comprehensive database . This cataloging enables researchers to access standardized information about the compound's properties and characteristics. Additionally, the compound is assigned the CAS registry number 71676-00-1, which serves as its unique identifier in the Chemical Abstracts Service registry . This numerical designation facilitates cross-referencing across different chemical databases and literature sources, ensuring accurate identification of the compound in various research contexts.
Alternative Nomenclature
The compound is known by several synonyms that reflect different naming conventions and relationships to parent compounds. These alternative names include 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide, which follows the IUPAC nomenclature system for precise structural description . Another recognized synonym is S-Desethyl S-Methyl Amisulpride, which highlights its structural relationship to amisulpride, indicating that it differs from the parent compound by having a methyl group in place of an ethyl group at a specific position . The designation as Amisulpride Impurity D is particularly significant in pharmaceutical contexts, as it identifies the compound's role as a specific impurity associated with the production, storage, or degradation of amisulpride .
Molecular and Structural Characteristics
Structural Features
The compound possesses a complex structure with multiple functional groups arranged in a specific configuration. The core of the molecule consists of a benzamide structure with an amino group at the 4-position and a methylsulphonyl group at the 5-position . The 2-position of the benzene ring features a methoxy substituent, which influences the electronic distribution within the aromatic system . The amide linkage connects this substituted benzene ring to a ((1-ethyl-2-pyrrolidinyl)methyl) group, creating a complex three-dimensional structure with specific stereochemical characteristics .
Chemical Identifiers and Notations
For precise computational and database handling, the compound is represented by several standardized chemical notations. Its InChI (International Chemical Identifier) is:
InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20)
This string encodes the complete structural information of the molecule in a format that can be interpreted by chemical software and databases. The corresponding InChIKey is SZQIUFIQZCNHHN-UHFFFAOYSA-N, which serves as a condensed digital representation for rapid searching and indexing purposes . Additionally, the compound's SMILES notation (Simplified Molecular Input Line Entry System) is CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C, providing another standardized way to represent its chemical structure in a linear format .
Physicochemical Properties
Computed Physical Properties
The compound exhibits several important physicochemical properties that influence its behavior in biological systems and analytical procedures. Based on computational models, N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide has an XLogP3 value of 1.1, indicating moderate lipophilicity . This property suggests a balance between hydrophilic and lipophilic characteristics, which affects its solubility in various solvents and its ability to penetrate biological membranes. The compound contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, properties that are significant in determining its intermolecular interactions and solubility behavior . Additionally, it possesses 6 rotatable bonds, which confer a degree of conformational flexibility to the molecule .
Structural Properties Table
Property | Value | Significance |
---|---|---|
Molecular Weight | 355.5 g/mol | Important for mass spectrometry identification |
XLogP3 | 1.1 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 2 | Affects solubility and intermolecular interactions |
Hydrogen Bond Acceptors | 6 | Influences binding potential and solubility |
Rotatable Bond Count | 6 | Determines conformational flexibility |
Exact Mass | 355.15657746 Da | Critical for high-resolution mass spectrometry |
This table summarizes the key physicochemical properties of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide as computed by various algorithms and reported in the PubChem database .
Relationship to Amisulpride
Structural Relationship
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide is structurally related to amisulpride, an atypical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. The primary structural difference between this compound and amisulpride lies in the sulfonyl group, where the impurity contains a methylsulphonyl group instead of the ethylsulphonyl group found in amisulpride . This difference in structure, though seemingly minor, has significant implications for the compound's chemical behavior, potential biological activity, and detection in pharmaceutical quality control processes. The structural similarity helps explain why this compound is identified as an impurity in amisulpride preparations, as it may arise during synthesis or as a degradation product.
Pharmaceutical Significance
In pharmaceutical contexts, N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide is recognized specifically as Amisulpride Impurity D . This designation underscores its importance in quality control and regulatory compliance for amisulpride manufacturing. The European Pharmacopoeia (EP) identifies this compound as a specific impurity that must be monitored and controlled in amisulpride formulations . The presence and concentration of this impurity can impact the safety, efficacy, and stability of pharmaceutical preparations containing amisulpride. Consequently, analytical methods for detecting and quantifying this compound are essential components of pharmaceutical quality assurance processes for amisulpride products.
Analytical Applications
Method Development
The identification and quantification of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide are critical aspects of pharmaceutical analysis, particularly in the context of amisulpride quality control. The compound is utilized in the development of analytical methods for impurity profiling of amisulpride formulations . These analytical methods typically employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with various detection systems. The distinctive structural features of the compound, including its unique UV absorbance profile and mass spectrometric fragmentation pattern, enable its differentiation from amisulpride and other related impurities in analytical separations.
Regulatory Importance
Comparative Analysis of Related Compounds
Structural Analogs
Several compounds structurally related to N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide have been identified and characterized in the context of amisulpride impurity profiling. One such analog is 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS: 71675-87-1), which shares the core structure of a substituted benzoic acid but lacks the pyrrolidinyl methyl amide functionality . Another related compound is N-Nitroso Amisulpride Impurity D, chemically identified as 4-amino-2-methoxy-5-(methylsulfonyl)-N-((1-nitrosopyrrolidin-2-yl)methyl)benzamide . This compound differs from N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide by having a nitroso group attached to the pyrrolidine nitrogen instead of an ethyl group. Additionally, Amisulpride Impurity B, with the chemical name 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, represents another structural variant with a hydroxy group in place of the methoxy group and an ethylsulfonyl group instead of methylsulphonyl.
Comparative Structural Analysis Table
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide | C16H25N3O4S | 355.5 g/mol | Base structure (Amisulpride Impurity D) |
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | C10H13NO5S | 259.28 g/mol | Lacks pyrrolidinyl methyl amide; has ethylsulfonyl instead of methylsulphonyl |
N-Nitroso Amisulpride Impurity D | C14H20N4O5S | 356.4 g/mol | Contains nitroso group on pyrrolidine nitrogen instead of ethyl group |
Amisulpride Impurity B | C16H25N3O4S | 355.46 g/mol | Contains hydroxy group instead of methoxy and ethylsulfonyl instead of methylsulphonyl |
This table highlights the structural similarities and differences among compounds related to N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, illustrating the subtle molecular variations that distinguish these compounds in analytical and pharmacological contexts .
Research Applications
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